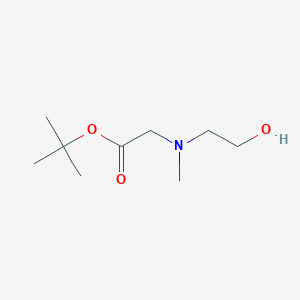
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyethyl group, and a methylamine moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine typically involves the reaction of tert-butoxycarbonyl chloride with N-(2-hydroxyethyl)methylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another non-polar solvent
- Temperature: Room temperature to 0°C
- Reaction Time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often used to remove the Boc group.
Major Products:
Oxidation: N-(tert-butoxycarbonylmethyl)-N-(2-oxoethyl)methyl-amine
Reduction: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine
Deprotection: N-(2-hydroxyethyl)methyl-amine
Scientific Research Applications
Chemistry: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its Boc protecting group is particularly useful in multi-step syntheses where selective deprotection is required.
Biology: In biological research, this compound can be used to modify peptides and proteins, aiding in the study of protein structure and function.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial.
Comparison with Similar Compounds
N-(tert-butoxycarbonyl)-N-methylamine: Similar in structure but lacks the hydroxyethyl group.
N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)amine: Similar but lacks the methyl group.
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)amine: Similar but lacks the methyl group on the amine.
Uniqueness: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine is unique due to the presence of both the hydroxyethyl and methyl groups, which provide additional functionalization options in synthetic chemistry. This compound’s dual functionality makes it particularly versatile in the synthesis of complex molecules.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl 2-[2-hydroxyethyl(methyl)amino]acetate |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)7-10(4)5-6-11/h11H,5-7H2,1-4H3 |
InChI Key |
CGBWQTWOZNBUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















